molecular formula C14H13NO3 B14078361 Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate

Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate

Cat. No.: B14078361
M. Wt: 243.26 g/mol
InChI Key: MNAKFWOGBQCNIX-UHFFFAOYSA-N
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Description

Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate is a benzoate ester derivative featuring a methylene bridge connecting the 4-position of the benzoate moiety to a 2-oxopyridine ring. This compound combines the lipophilic benzoate ester group with a heterocyclic 2-oxopyridine system, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate

InChI

InChI=1S/C14H13NO3/c1-18-14(17)12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)16/h2-9H,10H2,1H3

InChI Key

MNAKFWOGBQCNIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-pyridone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridinone moiety to a pyridine ring.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce pyridine derivatives.

Scientific Research Applications

Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is distinguished by its 2-oxopyridinylmethyl substituent. Comparisons with structurally related compounds highlight key differences (Table 1):

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Compound Name Substituent Type Linker Heterocycle/Group Key Substituents
Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate 2-oxopyridine Methylene Pyridine (aromatic) 2-oxo group
Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate 2-oxopyrrolidine Ethyl Pyrrolidine (non-aromatic) 2-oxo group
Methyl 4-[2-(3,5-dichloro-6-methyl-2-oxopyridin-1(2H)-yl)ethyl]benzoate Halogenated 2-oxopyridine Ethyl Pyridine (aromatic) 3-Cl, 5-Cl, 6-CH₃
Methyl 4-(6-methyl-7-oxo-1-tosyl-pyrrolo[2,3-c]pyridin-4-yl)benzoate Pyrrolo[2,3-c]pyridine Direct Fused pyrrole-pyridine Tosyl, 7-oxo, 6-CH₃
  • Heterocycle Aromaticity : The 2-oxopyridine ring in the target compound retains aromaticity, enabling π-π stacking interactions, whereas pyrrolidine-based analogs (e.g., ) lack aromaticity but feature amide-like 2-oxo groups for hydrogen bonding .
Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
This compound ~257.27 Not reported Moderate (lipophilic ester + polar heterocycle)
Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate ~263.30 Not reported Higher (ethyl linker increases flexibility)
Methyl 4-[2-(3,5-dichloro-6-methyl-2-oxopyridin-1(2H)-yl)ethyl]benzoate ~398.23 Not reported Lower (Cl atoms increase hydrophobicity)
  • Solubility : The target compound’s methylene linker and aromatic 2-oxopyridine may reduce aqueous solubility compared to ethyl-linked analogs but enhance membrane permeability .
  • Spectroscopy : While direct NMR data for the target are unavailable, analogs suggest distinct shifts. For example, the benzoate aromatic protons in methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate resonate at δ 8.10–7.99 , whereas halogenated pyridine derivatives () may show downfield shifts due to electron-withdrawing effects.

Biological Activity

Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other relevant pharmacological effects, supported by data tables and research findings.

Chemical Structure

This compound can be structurally represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3

This compound features a benzoate moiety linked to a pyridinone structure, which is known for contributing to various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In one investigation, the compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048

These results demonstrate that the compound is particularly potent against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. In vitro studies have assessed its efficacy against various fungal strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

The compound's antifungal properties further establish its potential as a therapeutic agent in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. This action is consistent with the behavior observed in similar compounds containing pyridinone structures .

Case Study 1: Efficacy Against Drug-resistant Strains

A recent clinical study investigated the efficacy of this compound against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.

Case Study 2: Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy showed enhanced antibacterial activity, suggesting that this compound could be utilized in combination treatments to overcome resistance mechanisms in bacteria .

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